molecular formula C11H12BrNO3S B2744615 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 303016-10-6

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2744615
CAS No.: 303016-10-6
M. Wt: 318.19
InChI Key: KIVHOUOKFPDDBN-UHFFFAOYSA-N
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Description

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound with the molecular formula C11H12BrNO3S and a molecular weight of 318.19 g/mol . This compound is characterized by the presence of a bromine atom, a benzamide group, and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the bromination of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzamide ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of sulfides.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfone group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of a bromine atom, a benzamide group, and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVHOUOKFPDDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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